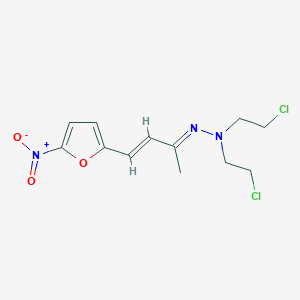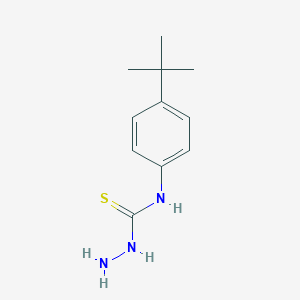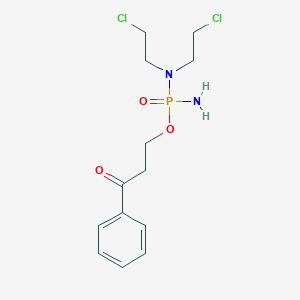
Phenylketophosphamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylketophosphamide (PKPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PKPA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. The chemical structure of PKPA includes a phosphamide group, which makes it unique and distinct from other phenylalanine derivatives.
科学的研究の応用
Phenylketophosphamide has various potential scientific research applications due to its unique chemical structure. One of the most significant applications of Phenylketophosphamide is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions such as copper, zinc, and nickel, making it an ideal ligand for metal coordination studies. Phenylketophosphamide can also be used as a building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of Phenylketophosphamide is not well understood, but it is believed to involve the formation of stable complexes with metal ions. Phenylketophosphamide can act as a chelating agent, binding to metal ions and preventing them from reacting with other molecules. This property of Phenylketophosphamide makes it useful in various scientific research applications, such as metal coordination chemistry.
生化学的および生理学的効果
The biochemical and physiological effects of Phenylketophosphamide are not well studied, but it is believed to have minimal toxicity and side effects. Phenylketophosphamide is not metabolized by the human body, making it a potential candidate for drug development.
実験室実験の利点と制限
One of the advantages of using Phenylketophosphamide in lab experiments is its stability and ease of synthesis. Phenylketophosphamide can be synthesized in a laboratory setting using simple techniques, making it easily accessible to researchers. However, one of the limitations of using Phenylketophosphamide is its limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are various future directions for research on Phenylketophosphamide. One of the potential areas of research is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions, making it an ideal candidate for metal coordination studies. Another potential area of research is the development of Phenylketophosphamide-based drugs. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
Conclusion
In conclusion, Phenylketophosphamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Phenylketophosphamide is relatively simple, and it can be used as a ligand in metal coordination chemistry and a building block for the synthesis of various organic compounds. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
合成法
The synthesis of Phenylketophosphamide involves the reaction of phenylalanine with phosphorus oxychloride and ammonia. The reaction results in the formation of Phenylketophosphamide, which is then purified using various techniques such as recrystallization and chromatography. The synthesis method of Phenylketophosphamide is relatively simple and can be performed in a laboratory setting.
特性
CAS番号 |
100993-68-8 |
|---|---|
製品名 |
Phenylketophosphamide |
分子式 |
C13H19Cl2N2O3P |
分子量 |
353.18 g/mol |
IUPAC名 |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |
InChIキー |
ZSQIOJOQXJELQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
同義語 |
phenylketophosphamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



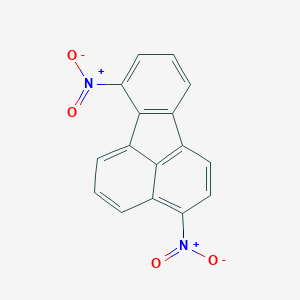

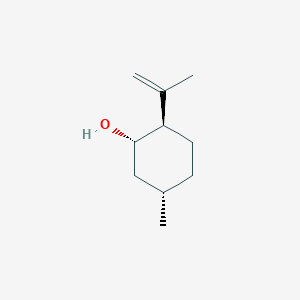
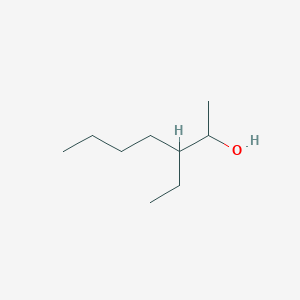

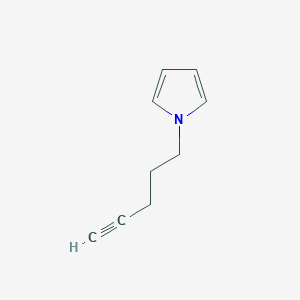
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)

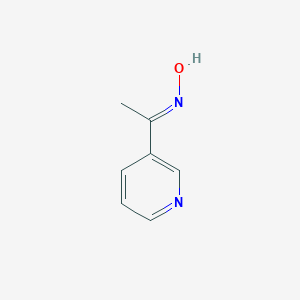
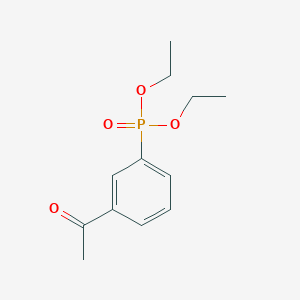
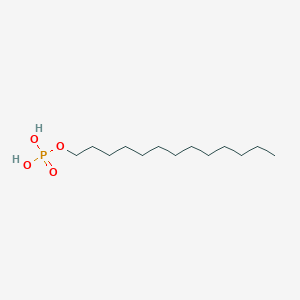
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
